((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
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Overview
Description
Argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. It is an intermediate compound formed during the conversion of citrulline to arginine. This compound is significant in both metabolic and clinical contexts, particularly in the diagnosis and study of urea cycle disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Argininosuccinic acid can be synthesized from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase. This reaction involves the formation of a citrulline-adenylate intermediate, which then reacts with aspartic acid to form argininosuccinic acid .
Industrial Production Methods: While specific industrial production methods for argininosuccinic acid are not extensively documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure high yield and purity. The use of recombinant DNA technology to produce the necessary enzymes is a common approach in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Argininosuccinic acid primarily undergoes reactions characteristic of amino acids, including:
Amidation: Formation of amide bonds with other amino acids.
Hydrolysis: Breakdown into its constituent amino acids, citrulline, and aspartic acid.
Decarboxylation: Removal of carboxyl groups under specific conditions.
Common Reagents and Conditions:
Enzymatic Catalysts: Argininosuccinate synthetase and argininosuccinate lyase.
pH and Temperature: Optimal conditions for enzymatic activity typically involve neutral to slightly alkaline pH and moderate temperatures (25-37°C).
Major Products:
Arginine: Formed from the cleavage of argininosuccinic acid by argininosuccinate lyase.
Fumarate: Another product of the cleavage reaction, which enters the citric acid cycle.
Scientific Research Applications
Argininosuccinic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of arginine and other related compounds.
Biology: Studied for its role in the urea cycle and its impact on metabolic pathways.
Industry: Utilized in the production of supplements and therapeutic agents targeting metabolic disorders.
Mechanism of Action
Argininosuccinic acid functions by participating in the urea cycle, where it facilitates the conversion of toxic ammonia into urea for excretion. The enzyme argininosuccinate synthetase catalyzes the formation of argininosuccinic acid from citrulline and aspartic acid. Subsequently, argininosuccinate lyase cleaves argininosuccinic acid into arginine and fumarate. This process is vital for maintaining nitrogen balance in the body .
Comparison with Similar Compounds
Citrulline: Another intermediate in the urea cycle, converted to argininosuccinic acid.
Aspartic Acid: A precursor in the synthesis of argininosuccinic acid.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Uniqueness: Argininosuccinic acid is unique due to its dual role in both the urea cycle and the citric acid cycle. Its ability to link these two critical metabolic pathways highlights its importance in cellular metabolism and nitrogen detoxification .
Properties
Molecular Formula |
C10H18N4O6 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4S)-4-amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-6(9(17)18)2-1-3-13-14-5-12-7(10(19)20)4-8(15)16/h5-7,13H,1-4,11H2,(H,12,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1 |
InChI Key |
WSQWJAOQSDPYTD-BQBZGAKWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNNC=N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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